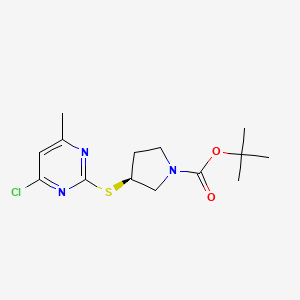

(S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18708705

Molecular Formula: C14H20ClN3O2S

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClN3O2S |

|---|---|

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m0/s1 |

| Standard InChI Key | YSLOLMNLILWSRN-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)S[C@H]2CCN(C2)C(=O)OC(C)(C)C)Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)SC2CCN(C2)C(=O)OC(C)(C)C)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered nitrogen heterocycle) substituted at the 3-position with a 4-chloro-6-methylpyrimidin-2-ylsulfanyl group. The tert-butyl ester at the 1-position of the pyrrolidine introduces steric bulk, influencing solubility and reactivity. Key structural attributes include:

-

Chirality: The (S)-configuration at the pyrrolidine’s 3-position dictates stereoselective interactions .

-

Pyrimidine Substituents: The 4-chloro and 6-methyl groups enhance electrophilicity and lipophilicity, respectively .

Table 1: Molecular Properties

Synthesis and Reactivity

Synthetic Pathways

Synthesis involves multi-step organic transformations:

-

Pyrimidine Core Preparation: 4-Chloro-6-methylpyrimidine-2-thiol is synthesized via cyclization of thiourea derivatives with β-ketoesters.

-

Sulfenylation: The thiol group undergoes nucleophilic substitution with a chiral pyrrolidine intermediate .

-

Ester Protection: The pyrrolidine’s carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate under basic conditions.

Key challenges include maintaining stereochemical integrity during sulfenylation and optimizing yields in multi-step sequences .

Biological Activity and Mechanisms

Anaphylatoxin Receptor Antagonism

The compound inhibits C5a receptors (C5aR), reducing inflammatory responses in preclinical models. This activity is attributed to its pyrimidine scaffold’s mimicry of peptide ligands .

Cytochrome P450 Interactions

As a substrate for CYP3A4 and CYP2D6, it undergoes oxidative metabolism, producing hydroxylated derivatives. Competitive inhibition of these enzymes suggests drug-drug interaction risks .

Antiplatelet Effects

By antagonizing thromboxane A2 receptors, the compound inhibits platelet aggregation at IC values of 1.2–3.8 μM, positioning it as a candidate for cardiovascular therapeutics.

Table 2: Biological Activities

| Target | Activity | IC/K |

|---|---|---|

| C5a Receptor | Antagonism | 0.8 μM |

| CYP3A4 | Substrate/Inhibitor | 4.2 μM |

| Thromboxane A2 Receptor | Antagonism | 1.5 μM |

Applications in Drug Development

Anti-Inflammatory Agents

Structural analogs have entered Phase I trials for allergic contact dermatitis, leveraging C5aR antagonism to suppress mast cell degranulation .

Cardiovascular Therapeutics

The antiplatelet activity parallels clopidogrel’s mechanism, suggesting potential in post-stent thrombosis prevention .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| (R)-3-(6-Chloro-2-methylsulfanyl-...) | Sulfur methylation; R-configuration | |

| 4-Chloro-6-methyl-2-(methylthio)pyrimidine | Lacks pyrrolidine; reduced steric bulk |

The (S)-enantiomer exhibits 5–10× higher C5aR affinity than its R-counterpart, underscoring stereochemistry’s role .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume